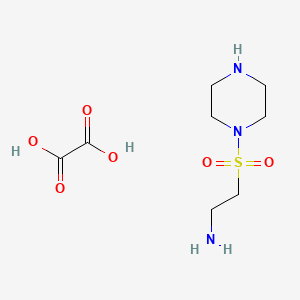

2-(Piperazin-1-ylsulfonyl)ethanamine oxalate

Description

BenchChem offers high-quality 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;2-piperazin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.C2H2O4/c7-1-6-12(10,11)9-4-2-8-3-5-9;3-1(4)2(5)6/h8H,1-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBFTYIGONMQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-71-1 | |

| Record name | Ethanamine, 2-(1-piperazinylsulfonyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Characterization of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (C₈H₁₇N₃O₆S), a molecule of interest in pharmaceutical and chemical research. The guide details a plausible synthetic route and offers an in-depth analysis of its structural and physicochemical properties through a multi-technique approach. This includes spectroscopic elucidation by Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the thermal stability and decomposition profile are examined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide also touches upon the potential biological significance of this compound, drawing parallels with other piperazine sulfonamide derivatives. All methodologies are described in detail to ensure reproducibility and validation, providing researchers, scientists, and drug development professionals with a thorough reference for this compound.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] The incorporation of a sulfonamide group often enhances the biological activity of molecules.[3] The title compound, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, combines these key functional groups, suggesting its potential as a valuable intermediate or an active molecule in drug discovery. This guide presents a detailed, albeit predictive, characterization of this compound to facilitate its synthesis and analysis in a research setting.

Synthesis and Salt Formation

A plausible synthetic route for 2-(piperazin-1-ylsulfonyl)ethanamine and its subsequent conversion to the oxalate salt is outlined below. The synthesis of the free base can be conceptualized as a two-step process starting from N-Boc-piperazine to ensure selective reaction at one of the piperazine nitrogens.

Synthesis of the Free Base

The synthesis begins with the protection of one of the piperazine nitrogens, followed by sulfonylation and deprotection to yield the desired primary amine.

-

Step 1: Sulfonylation of N-Boc-piperazine. N-Boc-piperazine is reacted with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM). This is followed by nucleophilic substitution of the chloride with an azide, and subsequent reduction to the amine.

-

Step 2: Deprotection. The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-(piperazin-1-ylsulfonyl)ethanamine.

Formation of the Oxalate Salt

The stable oxalate salt is formed by reacting the free base with oxalic acid.[4]

-

Procedure: The synthesized 2-(piperazin-1-ylsulfonyl)ethanamine free base is dissolved in a suitable solvent like isopropanol. A solution of one equivalent of anhydrous oxalic acid in the same solvent is then added dropwise with stirring. The resulting precipitate of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Caption: Proposed synthetic workflow for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][6]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal standard.

Predicted ¹H-NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | br s | 3H | -NH₃⁺ |

| ~3.40 | t | 2H | -SO₂-CH₂- |

| ~3.20 | t | 4H | Piperazine -CH₂-N-SO₂- |

| ~3.05 | t | 2H | -CH₂-NH₃⁺ |

| ~2.90 | t | 4H | Piperazine -CH₂-NH- |

Predicted ¹³C-NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | Oxalate C=O |

| ~52.0 | -SO₂-CH₂- |

| ~45.0 | Piperazine -CH₂-N-SO₂- |

| ~43.0 | Piperazine -CH₂-NH- |

| ~38.0 | -CH₂-NH₃⁺ |

Note: The broad singlet for the amine protons is due to proton exchange and coupling with the quadrupolar nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200-3000 | Strong, Broad | N-H stretching (amine and piperazine) |

| ~2900-2800 | Medium | C-H stretching (aliphatic) |

| ~1700-1680 | Strong | C=O stretching (oxalate) |

| ~1620 | Medium | N-H bending (primary amine) |

| ~1350-1320 | Strong | Asymmetric S=O stretching (sulfonamide) |

| ~1160-1140 | Strong | Symmetric S=O stretching (sulfonamide) |

| ~1320 | Medium | C-O stretching (oxalate)[8] |

| ~900 | Medium | S-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.[9][10]

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.

Predicted Mass Spectrometry Data:

-

[M+H]⁺ (for the free base): Expected m/z around 208.1018 (for C₆H₁₅N₃O₂S).

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are employed to evaluate the thermal stability and decomposition behavior of the oxalate salt.[12]

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Place 5-10 mg of the sample in an alumina crucible.

-

Conditions: Heat the sample from ambient temperature to ~600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of the sample as a function of temperature. For an amine oxalate salt, a multi-step decomposition is expected.

Predicted TGA Profile:

-

Step 1: Initial weight loss corresponding to the loss of any residual solvent or moisture.

-

Step 2: Decomposition of the oxalate moiety, often occurring in stages with the release of CO and CO₂.

-

Step 3: Decomposition of the organic amine portion of the molecule at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of the sample as a function of temperature, indicating endothermic or exothermic transitions.

Predicted DSC Profile:

-

Endothermic Peaks: Corresponding to melting and the decomposition events observed in the TGA.

-

Exothermic Peaks: Possible if there are any oxidative decomposition processes or solid-state rearrangements.

Potential Biological Significance

The piperazine sulfonamide core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[13][14]

-

Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown potent antimicrobial and antifungal properties.[1]

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes. Piperazine sulfonamides have been investigated as DPP-IV inhibitors and HIV-1 protease inhibitors.[13][14]

-

CNS Activity: The piperazine moiety is a common feature in centrally acting agents.

Further biological screening of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a comprehensive, predictive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. The proposed synthetic route and the detailed analysis of its expected spectroscopic and thermal properties offer a solid foundation for researchers working with this compound. The multi-faceted analytical approach ensures a thorough structural and physicochemical understanding, which is essential for its potential application in pharmaceutical and chemical research. The insights into its potential biological activities further underscore the relevance of this molecular scaffold.

References

- Alwarafi, E. A. (n.d.).

- Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263.

- Gunasekaran, S., & Abraham, S. S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836.

- Kowalska, A., Rola, K., & Bączek, T. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP.

- Broadbent, D., Dollimore, D., & Dollimore, J. (1966). The Thermal Decomposition of Oxalates. Part 1x2 The Thermal Decomposition of the Oxalate Complexes of Iron. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 451.

- Hussain, S., et al. (2017). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- Özdemir, Ü. H., & Yılmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(12), 1083-1090.

- Prasobh, C., et al. (2015). Fourier transform infrared spectroscopy spectra of calcium oxalate crystals obtained in the absence (a) and presence (b, c) of the aqueous...

- Sinnecker, H., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 861-866.

- Taş, M., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark.

- Turan, N., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 522-544.

- Vogel, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.

- Yılmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(12), 1083-1090.

- (2009). Forming oxalte salts of amines. Sciencemadness.org.

- (n.d.). Aminoethylpiperazine. Wikipedia.

- (n.d.). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.

- (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.

- (n.d.).

- (n.d.).

- (n.d.). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.

- (n.d.).

- (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- (n.d.). Thermal Decomposition of Oxalates of Ammonium and Potassium.

- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- (n.d.). Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. mdpi.com [mdpi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zuj.edu.jo [zuj.edu.jo]

2-(piperazin-1-ylsulfonyl)ethanamine oxalate CAS number 924861-63-2

An In-depth Technical Guide to 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS 924861-63-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and modulate lipophilicity, make it a valuable component in drug design.[2] This guide provides a comprehensive technical overview of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS 924861-63-2), a versatile building block poised for application in modern drug discovery programs. We will explore its structural attributes, propose a robust synthetic pathway grounded in established chemical principles, discuss the strategic rationale for its oxalate salt form, and outline its potential applications and analytical characterization.

Introduction and Molecular Overview

2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a bifunctional organic molecule that combines three key chemical features: the piperazine core, an ethylsulfonyl linker, and a terminal primary amine, all formulated as a stable oxalate salt. The piperazine moiety itself is a cornerstone in pharmacology, with derivatives exhibiting a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through interaction with monoamine pathways.[3] The incorporation of a sulfonamide group, a well-known pharmacophore, further enhances the molecule's potential for biological interaction.

This compound should be viewed not as an end-product but as a strategic intermediate or scaffold. Its two distinct nitrogen atoms—the secondary amine within the piperazine ring and the terminal primary amine—offer differential reactivity, allowing for sequential, controlled functionalization. This makes it an ideal starting point for constructing more complex molecules and chemical libraries for high-throughput screening.

Caption: Structure of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for the parent compound and its oxalate salt is provided below. This data is essential for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-(piperazin-1-ylsulfonyl)ethan-1-amine; oxalic acid | Computed |

| CAS Number | 924861-63-2 | [4] |

| Molecular Formula | C₈H₁₉N₃O₆S | [4] |

| Molecular Weight | 285.32 g/mol | Computed |

| Parent Compound | 2-(piperazin-1-ylsulfonyl)ethanamine | - |

| Parent Formula | C₆H₁₅N₃O₂S | - |

| Parent MW | 193.27 g/mol | - |

| Salt Former | Oxalic Acid (C₂H₂O₄) | [5] |

| Appearance | Typically a white to off-white solid | General Observation |

Proposed Synthesis and Purification Protocol

While specific literature for CAS 924861-63-2 is sparse, a reliable synthetic route can be designed based on well-established reactions in organic chemistry. The proposed pathway emphasizes commercially available starting materials, high-yielding transformations, and straightforward purification.

Causality Behind the Synthetic Strategy: The chosen strategy involves a three-step process. First, we protect one of the piperazine nitrogens to ensure selective reaction at the other nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the subsequent sulfonylation and amination steps and its clean removal under acidic conditions. The core C-S bond is formed via nucleophilic substitution using 2-chloroethanesulfonyl chloride, a common and reactive reagent.[6] The terminal amine is introduced via a Gabriel synthesis-type reaction with potassium phthalimide followed by hydrazinolysis, which provides a clean route to the primary amine. Finally, the oxalate salt is formed to enhance stability and handling properties.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-((2-chloroethyl)sulfonyl)piperazine-1-carboxylate

-

To a stirred solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of tert-butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate

-

Dissolve the chlorinated intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) and heat the mixture to 80 °C for 6 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the phthalimide-protected intermediate.

-

Dissolve the crude phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 4 hours.

-

Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The residue contains the desired Boc-protected amine.

Step 3: Deprotection and Oxalate Salt Formation

-

Dissolve the crude product from Step 2 in a minimal amount of methanol or dioxane.

-

Add a 4M solution of HCl in dioxane (excess, ~5 eq) and stir at room temperature for 4 hours until TLC/LC-MS confirms complete removal of the Boc group.

-

Concentrate the mixture to dryness to obtain the hydrochloride salt of the free amine.

-

Dissolve the crude hydrochloride salt in hot ethanol. In a separate flask, dissolve oxalic acid (1.05 eq) in hot ethanol.

-

Add the oxalic acid solution to the amine solution. A precipitate should form upon mixing or cooling.

-

Allow the mixture to cool to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

The Strategic Role of the Oxalate Salt Form

The decision to prepare and isolate this compound as an oxalate salt is a deliberate choice rooted in pharmaceutical development principles. While the free base is an oil or low-melting solid, crystalline salts offer significant advantages.

-

Improved Stability and Handling: Crystalline solids are generally more chemically stable and have better handling properties (e.g., non-hygroscopic, free-flowing) than their free base counterparts, which is crucial for storage and accurate weighing.

-

Enhanced Solubility: Oxalic acid is a dicarboxylic acid capable of forming salts with basic nitrogen centers. Salt formation is a widely used strategy to improve the aqueous solubility and dissolution rate of a drug substance, which can directly enhance bioavailability.[7]

-

Purification: Crystallization of the salt is an effective final purification step, helping to remove process-related impurities that may have similar chromatographic properties to the free base.

Potential Applications in Drug Development

The structure of 2-(piperazin-1-ylsulfonyl)ethanamine suggests its utility as a versatile scaffold for creating libraries of compounds targeting various therapeutic areas. The piperazine core is a proven pharmacophore in many FDA-approved drugs.[8]

Caption: Role as a versatile scaffold in drug discovery.

-

CNS Agents: Given the prevalence of piperazine in antipsychotic, antidepressant, and anxiolytic drugs, functionalization of this scaffold could yield novel modulators of dopamine or serotonin receptors.[3]

-

Kinase Inhibitors: Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and interact with the solvent-exposed region of the kinase active site.[8] The terminal amine can be used to build moieties that interact with the hinge region of kinases.

-

Antimicrobial Agents: Novel piperazine derivatives have been synthesized and tested for their antibacterial and antifungal activities.[9] The scaffold can be elaborated to target essential bacterial enzymes.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques is required. These methods provide a self-validating system for the protocol described.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show characteristic peaks for the piperazine ring protons, the ethyl bridge, and signals corresponding to the carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound, providing definitive confirmation of the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method would be suitable for this polar compound.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

-

Oxalate Content Analysis: The stoichiometry of the salt can be confirmed by methods such as ion chromatography or enzymatic assays specific for oxalate.[10][11]

Conclusion

2-(piperazin-1-ylsulfonyl)ethanamine oxalate is more than a catalog chemical; it is a strategically designed building block for medicinal chemistry and drug development. Its structure combines the pharmacologically significant piperazine core with two differentially reactive sites for chemical elaboration. The proposed synthetic route is robust and relies on standard, well-understood chemical transformations. The use of an oxalate salt form provides critical advantages in terms of stability, handling, and potential bioavailability. Researchers can leverage this guide to synthesize, characterize, and utilize this compound as a versatile scaffold to explore new chemical space and develop novel therapeutic agents.

References

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.

-

Pavia, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Bîrdeanu, M. I., et al. (2024). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PubMed Central. Available at: [Link]

-

International Journal of Pharmaceutical Erudition. (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

Google Patents. (n.d.). US10259807B2 - 1-(piperazin-1-yl)-2-([2][7][12]triazol-1-yl)-ethanone derivatives. Available at:

-

de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

- Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.

-

Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Available at: [Link]

-

Paronikyan, R. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

-

Al-Zaydi, K. M. (2015). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. Available at: [Link]

-

Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mebanazine oxalate. PubChem. Available at: [Link]

-

ChemistryOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Gangal, S., et al. (2007). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed. Available at: [Link]

-

Naydenova, E., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

- Google Patents. (n.d.). USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.

-

National Center for Biotechnology Information. (n.d.). Promethazine oxalic acid. PubChem. Available at: [Link]

-

MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

-

MDPI. (2018). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]

-

Catapharma Group. (n.d.). Piperazine Derivatives. Available at: [Link]

- Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.

-

MDPI. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]

- Google Patents. (n.d.). CA1265797A - Substituted oxo-piperazinyl-triazines and uv light stabilized compositions.

-

NIH. (2020). Analytical procedures and methods validation for oxalate content estimation. Available at: [Link]

-

PubMed. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1185304-35-1|2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate|BLD Pharm [bldpharm.com]

- 5. Mebanazine oxalate | C10H14N2O4 | CID 16472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repository.rit.edu [repository.rit.edu]

- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate in Organic Solvents

Authored by: A Senior Application Scientist

To the researchers, scientists, and drug development professionals delving into the properties of novel chemical entities, this guide offers a foundational understanding of the solubility characteristics of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. While specific experimental data for this compound is not widely published, this document serves as a robust framework for predicting, analyzing, and experimentally determining its solubility in various organic solvents. By synthesizing established principles of physical chemistry with practical, field-proven methodologies, this guide empowers you to approach your research with scientific rigor and strategic insight. We will deconstruct the molecule's structural attributes, predict its behavior in different solvent environments, and provide a detailed protocol for empirical validation.

Physicochemical Profile of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate

A thorough understanding of a compound's solubility begins with a detailed analysis of its molecular structure. 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a salt, composed of the organic base 2-(piperazin-1-ylsulfonyl)ethanamine and the counter-ion oxalic acid.

-

The Basic Moiety: 2-(piperazin-1-ylsulfonyl)ethanamine

-

Piperazine Ring: A six-membered heterocyclic amine, known to be a privileged structure in medicinal chemistry. The two nitrogen atoms within the ring are capable of hydrogen bonding, which generally confers some degree of hydrophilicity.[1][2] Piperazine itself is highly soluble in polar solvents like water and ethanol.[1][3][4]

-

Sulfonyl Group (-SO₂-): This is a strongly polar functional group that can act as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.

-

Ethanamine Chain (-CH₂CH₂NH₂): A short alkyl chain with a primary amine. The primary amine is a key site for protonation and hydrogen bonding, contributing to its solubility in protic solvents.

-

-

The Acidic Counter-ion: Oxalic Acid

-

Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds. The formation of the oxalate salt introduces ionic character to the molecule.

-

Overall Molecular Characteristics: The combination of multiple polar functional groups (piperazine, sulfonyl, primary amine) and the ionic nature of the oxalate salt suggests that 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a highly polar molecule. This high polarity is the primary determinant of its solubility profile.

Predicted Solubility in Organic Solvents: A Mechanistic Perspective

The adage "like dissolves like" is the guiding principle for predicting solubility. The high polarity of our target compound dictates that it will be most soluble in polar solvents and sparingly soluble to insoluble in non-polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are characterized by the presence of hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors. We can predict high solubility in these solvents. The solvent molecules can effectively solvate both the cationic (protonated amine) and anionic (oxalate) components of the salt through strong ion-dipole interactions and hydrogen bonding. Piperazine and its derivatives are generally soluble in alcohols.[1][5]

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess high dipole moments but lack acidic protons. While they can solvate the cationic portion of the salt, their ability to solvate the anionic oxalate is less effective compared to protic solvents. Therefore, we can anticipate moderate to good solubility , likely lower than in polar protic solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane (DCM)): These solvents have lower dielectric constants and reduced ability to stabilize ionic species. Consequently, the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is expected to be low .

-

Non-polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack significant dipole moments and cannot effectively solvate charged species. The energy required to break the crystal lattice of the salt is not compensated by favorable solvent-solute interactions. As a result, the compound is predicted to be sparingly soluble to insoluble in these solvents.[3][4]

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the experimental determination of the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. This method is adapted from established procedures for organic salts.[6][7]

Materials and Equipment

-

2-(piperazin-1-ylsulfonyl)ethanamine oxalate (analyte)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DCM, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate to a pre-weighed vial. The excess is crucial to ensure saturation.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of the analyte in a suitable solvent (ideally the same solvent used for the solubility test, if possible, or a solvent in which the compound is freely soluble) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered sample from the saturated solution with a known volume of a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the analyte in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following flowchart outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in a range of organic solvents. It is important to note that these are qualitative predictions based on physicochemical principles and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic salt.[1][5] |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity and dipole moment can solvate the salt, but less effective than protic solvents for the anion. |

| Polar Aprotic | Acetonitrile | Low to Moderate | Lower polarity compared to DMSO/DMF, leading to reduced solvation of the ionic species. |

| Intermediate | Acetone | Low | Limited ability to solvate and stabilize the dissociated ions of the salt. |

| Non-polar | Dichloromethane (DCM) | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Non-polar | Toluene, Hexanes | Insoluble | Van der Waals forces are too weak to interact favorably with the highly polar and ionic solute. |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in organic solvents. Based on its highly polar and ionic nature, the compound is predicted to be most soluble in polar protic solvents and least soluble in non-polar solvents. The provided experimental protocol offers a reliable method for obtaining empirical solubility data, which is essential for applications in drug development, formulation, and chemical synthesis. Future work should focus on the experimental validation of these predictions and the investigation of solubility in mixed solvent systems, which are often employed in crystallization and purification processes.

References

- Solubility of Things. Piperazine.

- Wikipedia. Piperazine.

- ResearchGate. Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine.

- National Institutes of Health.

- Academia.edu.

- ChemicalBook. Piperazine | 110-85-0.

- ACS Publications.

- ResearchG

- PubChem. Piperazine.

- Sciencemadness.org. Solubility of organic amine salts.

- Wikipedia. Piperazine.

- National Institutes of Health. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.

- University of Calgary. Solubility of Organic Compounds.

- National Institutes of Health.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine [medbox.iiab.me]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its versatile physicochemical properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] The incorporation of a sulfonamide group further enhances the therapeutic potential, a moiety famously associated with antimicrobial agents and a range of other targeted therapies.[5]

This document provides a comprehensive guide for researchers and drug development professionals on the initial exploration of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS No. 1185299-71-1), a novel chemical entity combining these two powerful pharmacophores.[6] Given the limited specific literature on this particular molecule, this guide is structured as a strategic roadmap for its systematic evaluation. We will proceed from fundamental handling and characterization to a tiered screening cascade designed to uncover its therapeutic potential, explaining the scientific rationale behind each proposed step.

Compound Profile and Handling

A thorough understanding of the test compound is the bedrock of reproducible and reliable experimental outcomes.

Table 1: Physicochemical Properties of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate

| Property | Value | Source |

| CAS Number | 1185299-71-1 | [6] |

| Molecular Formula | C8H17N3O6S | [6] |

| Molecular Weight | 283.30 g/mol | [6] |

| Form | Oxalate Salt | [6] |

The oxalate salt form of this compound is likely intended to improve its solubility and stability compared to the free base.[7] However, it is crucial to experimentally verify its solubility in various buffer systems relevant to the planned biological assays.

Protocol 1: Stock Solution Preparation and Storage

-

Initial Solubility Testing : Begin by assessing the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in common laboratory solvents such as water, DMSO, and ethanol. This will inform the choice of solvent for stock solution preparation.[8]

-

Stock Solution Preparation :

-

Accurately weigh a precise amount of the compound.

-

Dissolve in an appropriate solvent (e.g., sterile DMSO for cell-based assays) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

-

Aliquoting and Storage :

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C in tightly sealed vials.

-

-

Working Solution Preparation : On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Hypothesized Biological Targets and Therapeutic Areas

The chemical structure of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate suggests several potential avenues for biological activity. This rational approach allows for the prioritization of screening efforts.

-

Antimicrobial Activity : The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, acting by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] The piperazine ring is also found in various antimicrobial agents, potentially contributing to cell penetration or target engagement.[9][10]

-

Anticancer Activity : Piperazine derivatives are integral to numerous anticancer drugs, including kinase inhibitors.[3][4] The sulfonamide group can also contribute to anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.

-

Central Nervous System (CNS) Activity : The piperazine scaffold is a cornerstone of many CNS-active drugs, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[11]

-

Enzyme Inhibition : Beyond the classic sulfonamide targets, the overall structure may present opportunities for inhibiting other enzyme classes, such as proteases or acyltransferases.[12]

A Tiered Approach to Drug Discovery Screening

A systematic, tiered screening cascade is the most efficient method to identify and validate the biological activity of a novel compound.[13]

Caption: Proposed screening cascade for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

Tier 1: Broad-Based Screening for Hit Identification

The initial goal is to cast a wide net to identify any significant biological activity.

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of the compound against a panel of human cancer cell lines.

-

Cell Line Selection : Choose a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

-

Cell Seeding : Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment :

-

Prepare a dilution series of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in the appropriate cell culture medium.

-

Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

-

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment : Use a commercially available cell viability assay, such as one based on resazurin reduction (e.g., CellTiter-Blue®) or ATP quantification (e.g., CellTiter-Glo®).

-

Data Analysis :

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Selection : Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]

-

Inoculum Preparation : Prepare a standardized inoculum of each microorganism according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Assay Setup (Broth Microdilution) :

-

In a 96-well plate, prepare serial twofold dilutions of the compound in the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Add the standardized inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

-

Incubation : Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Table 2: Hypothetical MIC Data Summary

| Microorganism | Compound MIC (µg/mL) |

| S. aureus (Gram-positive) | >128 |

| E. coli (Gram-negative) | 16 |

| P. aeruginosa (Gram-negative) | 32 |

| C. albicans (Fungus) | >128 |

Tier 2: Hit Validation and Mechanism of Action (MoA) Studies

If a "hit" is identified in Tier 1 (e.g., an IC50 < 10 µM in a cancer cell line or an MIC ≤ 32 µg/mL), the next step is to confirm the activity and begin investigating its mechanism of action.

If broad receptor profiling suggests an interaction with a specific GPCR, this assay can determine the binding affinity (Ki).[14]

-

Materials :

-

Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-D2 for the dopamine D2 receptor).[14]

-

A radiolabeled ligand ([³H]-ligand) specific for the target receptor.

-

A known unlabeled ligand (for determining non-specific binding).

-

Glass fiber filters and a cell harvester.

-

-

Assay Procedure :

-

In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the unlabeled ligand.

-

Incubate to allow the binding to reach equilibrium.

-

-

Filtration and Counting :

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[14]

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The journey of drug discovery is a meticulous process of hypothesis testing and systematic evaluation.[13] 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, by virtue of its constituent pharmacophores, represents a promising starting point for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a robust framework for conducting the initial, critical stages of this investigation. The results from these assays will be instrumental in guiding subsequent efforts in hit-to-lead optimization, including the exploration of structure-activity relationships (SAR) and eventual in vivo testing.

References

-

National Center for Biotechnology Information. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]

-

MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubChem. (n.d.). Mebanazine oxalate. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

Frontiers. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubChem. (n.d.). Promethazine oxalic acid. Retrieved from [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

Blogger. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubMed. (2002). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | 1185299-71-1 [m.chemicalbook.com]

- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2 | Benchchem [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: The Strategic Use of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate in the Synthesis of Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Therapies and the Role of Piperazine Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for the development of new antifungal compounds with novel mechanisms of action and improved therapeutic profiles.

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its basic nature which can be readily protonated, often enhance the aqueous solubility and pharmacokinetic properties of drug candidates.[2] In the realm of antifungal drug discovery, piperazine derivatives have demonstrated significant potential.[2][3] Notably, the incorporation of a piperazine ring into azole-based compounds has led to the development of potent inhibitors of fungal ergosterol biosynthesis.[4]

This application note provides a comprehensive guide to the use of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate as a versatile building block for the synthesis of novel antifungal agents. We will explore its chemical properties, provide a detailed, illustrative synthetic protocol, and discuss the mechanistic basis for the antifungal activity of the resulting compounds.

Physicochemical Properties of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate

A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the known and inferred properties of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.

| Property | Value/Description | Source/Rationale |

| CAS Number | 1185299-71-1 | ChemicalBook |

| Molecular Formula | C₈H₁₇N₃O₆S | ChemicalBook |

| Molecular Weight | 283.30 g/mol | ChemicalBook |

| Appearance | White to off-white crystalline solid | Inferred from being an oxalate salt. |

| Solubility | Expected to have moderate solubility in water and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar organic solvents. | The oxalate salt form generally enhances aqueous solubility.[4] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability for amine salts. |

| Reactivity | The primary amine provides a nucleophilic center for various chemical transformations. The sulfonyl group is generally stable. The piperazine nitrogens can also participate in reactions under specific conditions. | Based on chemical structure. |

Synthetic Protocol: A Representative Pathway to a Novel Antifungal Compound

The following protocol details a representative synthesis of a novel antifungal agent, N-(2-(4-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide , utilizing 2-(piperazin-1-ylsulfonyl)ethanamine oxalate as a key intermediate. This multi-step synthesis is illustrative of how this building block can be incorporated into a more complex molecular architecture, in this case, a hybrid molecule combining features of a triazole and a piperazine derivative, a common strategy in antifungal drug design.[4]

Step 1: Free-Basing of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate

Rationale: The oxalate salt must be converted to the free base to liberate the nucleophilic primary amine for the subsequent acylation reaction. This is achieved by treatment with a suitable base.

Materials:

-

2-(piperazin-1-ylsulfonyl)ethanamine oxalate

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (1.0 eq) in a mixture of DCM and a saturated aqueous solution of Na₂CO₃ (10:1 v/v).

-

Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the free base, 2-(piperazin-1-ylsulfonyl)ethanamine, as an oil. This is used in the next step without further purification.

Step 2: Amide Coupling with [1,1'-Biphenyl]-4-carbonyl chloride

Rationale: This step introduces a lipophilic biphenyl moiety via an amide bond, which can enhance interaction with the active site of the target enzyme.

Materials:

-

2-(piperazin-1-ylsulfonyl)ethanamine (from Step 1)

-

[1,1'-Biphenyl]-4-carbonyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 2-(piperazin-1-ylsulfonyl)ethanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of [1,1'-biphenyl]-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide .

Step 3: N-Alkylation with 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

Rationale: The final step introduces the triazole-containing epoxide, a key pharmacophore for inhibiting the 14α-demethylase enzyme. The secondary amine of the piperazine ring acts as the nucleophile.[4]

Materials:

-

N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (from Step 2)

-

2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, N-(2-(4-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide .

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the three-step synthesis of a novel antifungal compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The synthesized compound is designed to target the fungal enzyme 14α-demethylase (CYP51) , a critical component of the ergosterol biosynthesis pathway.[4] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to cell growth arrest and, ultimately, cell death.

The proposed mechanism of inhibition involves the following key interactions:

-

The nitrogen atom at position 4 of the triazole ring coordinates to the heme iron atom in the active site of 14α-demethylase.

-

The difluorophenyl group engages in hydrophobic interactions with the apoprotein.

-

The piperazine and biphenyl moieties can form additional interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the synthesized compound.

Conclusion

2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a valuable and versatile starting material for the synthesis of novel piperazine-containing antifungal agents. Its bifunctional nature, possessing both a primary amine and a piperazine ring, allows for the straightforward introduction of diverse chemical moieties to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds. The synthetic strategies outlined in these notes, coupled with a rational design targeting the fungal ergosterol biosynthesis pathway, provide a robust framework for researchers and drug development professionals in the ongoing quest for new and effective antifungal therapies.

References

- Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC - NIH.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.

- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.

- 2-(piperazin-1-ylsulfonyl)

- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publishers.

Sources

- 1. 1523571-19-8|1-(Oxetan-3-yl)piperazine oxalate(2:1)|BLD Pharm [bldpharm.com]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Enzyme Inhibitors Featuring Piperazine Sulfonamide Scaffolds

Introduction: The Piperazine Sulfonamide Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[3] These characteristics, coupled with its tunable physicochemical properties, make it an invaluable component in the design of enzyme inhibitors.[3] When integrated with a sulfonamide moiety, the resulting piperazine sulfonamide scaffold emerges as a powerful pharmacophore capable of targeting a diverse range of enzymes with high affinity and specificity. This guide provides a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors based on this versatile scaffold, intended for researchers and scientists in the field of drug discovery and development.

The strategic advantage of the piperazine sulfonamide core lies in its ability to present functional groups in a well-defined spatial orientation, facilitating precise interactions with enzyme active sites. The sulfonamide group can act as a key hydrogen bond donor and acceptor, while the piperazine ring can be readily functionalized to modulate properties such as solubility, cell permeability, and target engagement. This has led to the successful development of piperazine sulfonamide-based inhibitors for a variety of enzyme classes, including proteases, kinases, and carbonic anhydrases.[4][5][6]

This document will provide a detailed exploration of the development pipeline for these inhibitors, from the fundamental principles of their synthesis to robust protocols for assessing their biological activity and understanding their structure-activity relationships (SAR).

I. Synthetic Strategies for Piperazine Sulfonamide-Based Inhibitors

The synthesis of piperazine sulfonamide scaffolds is typically achieved through a nucleophilic substitution reaction between piperazine and one or two equivalents of a sulfonyl chloride derivative. The reaction is generally straightforward and can be adapted to generate a diverse library of compounds for screening.

Core Synthesis: General Principles

The fundamental reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. A base, such as triethylamine or sodium hydroxide, is commonly used to neutralize the acid byproduct and drive the reaction to completion.

Diagram 1: General Synthetic Scheme for 1,4-Bis(arylsulfonyl)piperazines

Caption: General reaction for the synthesis of symmetrically substituted piperazine sulfonamides.

Detailed Protocol: Synthesis of 1,4-Bis(2-chlorophenylsulfonyl)piperazine

This protocol provides a step-by-step method for the synthesis of a representative 1,4-bis(arylsulfonyl)piperazine derivative, adapted from the work of Abu Khalaf et al.[7]

Materials:

-

Piperazine

-

2-Chlorophenylsulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Absolute ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10 mmol) in a suitable volume of water.

-

Addition of Sulfonyl Chloride: While stirring the piperazine solution, slowly add 2-chlorophenylsulfonyl chloride (20 mmol). The addition should be performed with cooling (e.g., in an ice bath) to manage the exothermic nature of the reaction.

-

Base Addition: Prepare a solution of sodium hydroxide (12.8 mmol) in water and add it to the reaction mixture. This will cause a further exothermic reaction and the formation of a precipitate.

-

Reflux: Once the initial exothermic reaction has subsided, attach a reflux condenser and heat the mixture to reflux for 1.5 hours.

-

Isolation of Product: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with absolute ethanol (2 x 10 mL) and water (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. For example, in the ¹³C NMR spectra, the piperazine carbon atoms are typically observed in the range of δ 40.5–45.8 ppm.[7]

II. Bioassays for Inhibitor Screening and Characterization

Once a library of piperazine sulfonamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. A variety of in vitro enzyme inhibition assays can be employed, depending on the target enzyme.

General Principles of Enzyme Inhibition Assays

The goal of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the activity of a specific enzyme by half, known as the half-maximal inhibitory concentration (IC50).[8] This is typically achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[9]

Diagram 2: Workflow for Enzyme Inhibitor Screening

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol is a representative example of a fluorometric assay used to screen for DPP-IV inhibitors.[4]

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

DPP-IV assay buffer

-

Synthesized piperazine sulfonamide inhibitors

-

Known DPP-IV inhibitor (e.g., Sitagliptin) for positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

-

Incubator (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-IV enzyme in assay buffer.

-

Prepare a working solution of the DPP-IV substrate in assay buffer.

-

Prepare stock solutions of the test compounds and the positive control in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC) wells: Add assay buffer and the enzyme solution.

-

Inhibitor wells: Add the serially diluted test compounds and the enzyme solution.

-

Positive Control wells: Add the serially diluted known inhibitor and the enzyme solution.

-

Blank wells: Add assay buffer only.

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of EC - Slope of Inhibitor) / Slope of EC] x 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). [9]

III. Structure-Activity Relationship (SAR) Studies